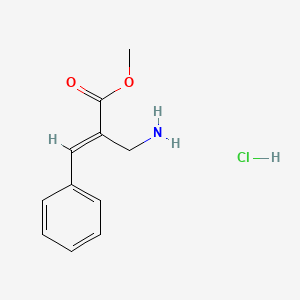Methyl (2E)-2-(aminomethyl)-3-phenylacrylate hydrochloride
CAS No.: 2270915-06-3
Cat. No.: VC7435129
Molecular Formula: C11H14ClNO2
Molecular Weight: 227.69
* For research use only. Not for human or veterinary use.

| CAS No. | 2270915-06-3 |
|---|---|
| Molecular Formula | C11H14ClNO2 |
| Molecular Weight | 227.69 |
| IUPAC Name | methyl (E)-2-(aminomethyl)-3-phenylprop-2-enoate;hydrochloride |
| Standard InChI | InChI=1S/C11H13NO2.ClH/c1-14-11(13)10(8-12)7-9-5-3-2-4-6-9;/h2-7H,8,12H2,1H3;1H/b10-7+; |
| Standard InChI Key | GSCRQWWWZQEEML-HCUGZAAXSA-N |
| SMILES | COC(=O)C(=CC1=CC=CC=C1)CN.Cl |
Chemical and Structural Properties
Methyl (2E)-2-(aminomethyl)-3-phenylacrylate hydrochloride belongs to the class of organic compounds known as acrylate esters. Its molecular formula, C₁₁H₁₄ClNO₂, corresponds to a molecular weight of 227.69 g/mol. The (2E) configuration indicates a trans orientation of the aminomethyl and phenyl groups across the double bond of the acrylate backbone, a feature critical to its stereochemical reactivity.
Key Structural Features:
-
Acrylate Core: The α,β-unsaturated ester system enables conjugation and potential participation in Michael addition or polymerization reactions.
-
Aminomethyl Group: A primary amine (-CH₂NH₂) provides a site for hydrogen bonding and derivatization, enhancing biological interaction potential.
-
Phenyl Ring: Introduces hydrophobicity and π-orbital interactions, influencing binding affinity in biological systems.
-
Hydrochloride Salt: Improves crystallinity and solubility in polar solvents compared to the free base form.
Table 1: Fundamental Chemical Properties
| Property | Value/Description |
|---|---|
| CAS No. | 2270915-06-3 |
| IUPAC Name | methyl (E)-2-(aminomethyl)-3-phenylprop-2-enoate; hydrochloride |
| SMILES | COC(=O)C(=CC1=CC=CC=C1)CN.Cl |
| InChI Key | GSCRQWWWZQEEML-HCUGZAAXSA-N |
| Solubility | Not fully characterized; soluble in polar aprotic solvents (DMF, DMSO) |
Synthesis and Manufacturing
The synthesis of Methyl (2E)-2-(aminomethyl)-3-phenylacrylate hydrochloride involves multi-step organic reactions optimized for yield and purity. While detailed protocols remain proprietary, general methodologies can be inferred from analogous acrylate syntheses .
Reaction Pathway and Conditions
-
Acrylate Ester Formation:
-
Starting materials likely include a β-keto ester precursor, which undergoes condensation with formaldehyde or a formaldehyde equivalent to introduce the aminomethyl group.
-
Temperature control (0–25°C) and pH adjustments (acidic conditions) are critical to favor the (E)-isomer.
-
-
Hydrochloride Salt Formation:
-
The free base is treated with hydrochloric acid in a polar solvent (e.g., ethanol), followed by recrystallization to isolate the hydrochloride salt.
-
Table 2: Optimized Synthesis Parameters
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Condensation | Formaldehyde, β-keto ester, acidic catalyst | Introduce aminomethyl group |
| Isomerization Control | Low-temperature stirring (0–5°C) | Stabilize (E)-configuration |
| Salt Formation | HCl gas in ethanol, 25°C, 12 h | Enhance solubility and stability |
Analytical Characterization
Structural validation and purity assessment rely on advanced spectroscopic and chromatographic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Signals at δ 3.7–3.9 ppm (methoxy group), δ 6.3–7.8 ppm (phenyl protons), and δ 4.1–4.3 ppm (aminomethyl -CH₂-) confirm the expected groups.
-
¹³C NMR: Peaks corresponding to the carbonyl (δ 165–170 ppm) and olefinic carbons (δ 120–140 ppm) verify the acrylate backbone.
Mass Spectrometry (MS)
-
ESI-MS: Molecular ion peak at m/z 227.69 [M+H]⁺ aligns with the molecular formula.
-
High-Resolution MS: Confirms absence of isotopic impurities (Cl pattern at m/z 227.69/229.69 with 3:1 intensity ratio).
High-Performance Liquid Chromatography (HPLC)
-
Purity ≥95% confirmed via reverse-phase HPLC (C18 column, acetonitrile/water gradient).
Future Research Directions
-
Pharmacological Profiling: In vitro toxicity screens and target identification studies to validate therapeutic potential.
-
Solubility Optimization: Co-crystallization or prodrug strategies to improve bioavailability.
-
Polymer Chemistry: Investigation of copolymerization kinetics with vinyl monomers for advanced materials.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume